Spiroxatrine

Catalog No.
S543703
CAS No.
1054-88-2
M.F
C22H25N3O3
M. Wt
379.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiroxatrine

CAS Number

1054-88-2

Product Name

Spiroxatrine

IUPAC Name

8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C22H25N3O3/c26-21-22(25(16-23-21)17-6-2-1-3-7-17)10-12-24(13-11-22)14-18-15-27-19-8-4-5-9-20(19)28-18/h1-9,18H,10-16H2,(H,23,26)

InChI Key

JVGBTTIJPBFLTE-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4COC5=CC=CC=C5O4

Solubility

Soluble in DMSO

Synonyms

8-(1,4-benzodioxan-2-ylmethyl)-1-phenyl-1,3,8-triazaspiro(4,5)-decan-4-one, R 5188, spiroxatrine

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4COC5=CC=CC=C5O4

Description

The exact mass of the compound Spiroxatrine is 379.1896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 665322. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. It belongs to the ontological category of imidazolidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Anti-aldosterone effects

    Spironolactone is a potent antagonist of the mineralocorticoid receptor, which means it blocks the action of the hormone aldosterone. Aldosterone causes the kidneys to retain sodium and excrete potassium. Spironolactone's ability to block aldosterone leads to increased potassium excretion and decreased sodium reabsorption, which can be beneficial in treating conditions like hypertension (high blood pressure) and heart failure [National Institutes of Health, ].

  • Diuretic effects

    Due to its aldosterone-blocking action, spironolactone also has mild diuretic properties, meaning it increases urine output. This can be helpful in reducing fluid buildup (edema) associated with various conditions [DrugBank Online, ].

  • Anti-androgen effects

    Spironolactone has weak androgen-blocking properties. This means it can interfere with the action of testosterone, a male sex hormone. This can be beneficial in treating acne and hirsutism (excessive hair growth) in women [Effectiveness of spironolactone for women with acne vulgaris (SAFA) in England and Wales: pragmatic, multicentre, phase 3, double blind, randomised controlled trial, ].

  • Other potential applications

    Research is ongoing to explore the use of spironolactone in other conditions, such as liver cirrhosis and polycystic ovary syndrome [Spironolactone: Uses, Interactions, Mechanism of Action, ].

Spiroxatrine is a chemical compound recognized primarily for its role as a selective antagonist at both the serotonin 5-HT1A receptor and the alpha-2C adrenergic receptor. Its chemical formula is C22H25N3O3, and it is structurally related to spiperone, a compound known for its psychopharmacological properties. Spiroxatrine's unique structure contributes to its selectivity and potency in blocking specific receptor activities, making it a valuable subject of study in pharmacology and medicinal chemistry .

Typical of compounds containing nitrogen and aromatic systems. Its interactions with biological receptors can be characterized by binding assays, where the compound's affinity for the 5-HT1A and alpha-2C adrenergic receptors is evaluated. These interactions often involve competitive binding, where spiroxatrine competes with endogenous ligands, such as serotonin and norepinephrine, to inhibit their action .

The biological activity of spiroxatrine is primarily attributed to its antagonistic effects on serotonin and adrenergic receptors. It has been shown to effectively inhibit serotonin-induced responses in various experimental models, reflecting its potential utility in treating conditions associated with serotonin dysregulation, such as anxiety and depression. Additionally, spiroxatrine's action on alpha-2C adrenergic receptors suggests possible implications in modulating sympathetic nervous system activity .

The synthesis of spiroxatrine involves several steps, typically starting from readily available precursors. A common method includes the reaction of specific benzodioxane derivatives with triazole or other nitrogen-containing compounds under controlled conditions. The process may involve multiple reaction stages, including cyclization and functional group modifications, to achieve the desired structure with high purity .

Example Synthesis Pathway

  • Starting Materials: Select appropriate benzodioxane derivatives.
  • Reagents: Use nitrogenous reagents for cyclization.
  • Conditions: Apply heat or catalysts as necessary.
  • Purification: Employ chromatography techniques to isolate pure spiroxatrine.

Spiroxatrine has potential applications in both research and therapeutic settings:

  • Research: It serves as a tool compound for studying serotonergic and adrenergic systems.
  • Therapeutics: Due to its receptor antagonism, it may be explored for treating psychiatric disorders like anxiety and depression or conditions related to dysregulated adrenergic signaling .

Interaction studies involving spiroxatrine have focused on its binding affinities and functional impacts on various receptors. For instance, studies have demonstrated that spiroxatrine can label serotonin 1A-like sites in the rat hippocampus, suggesting that it may exhibit agonistic properties under certain conditions despite being classified primarily as an antagonist . This dual action can complicate its pharmacological profile but also enhances its research value.

Several compounds share structural or functional similarities with spiroxatrine, each exhibiting unique properties:

Compound NameStructure RelationReceptor ActivityUnique Features
SpiperoneStructural analogAntagonist at dopamine receptorsPrimarily used in schizophrenia treatment
FlibanserinRelated structureAgonist at 5-HT1A receptorApproved for hypoactive sexual desire disorder
PindololBeta-blockerAntagonist at beta-adrenergic receptorsUsed for hypertension

Spiroxatrine stands out due to its selective antagonism at both serotonin 5-HT1A and alpha-2C adrenergic receptors, distinguishing it from other compounds that may target only one receptor type or have broader activity profiles .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

379.18959167 g/mol

Monoisotopic Mass

379.18959167 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DR0QR50ALL

MeSH Pharmacological Classification

Dopamine Antagonists

Other CAS

1054-88-2

Wikipedia

Spiroxatrine

Dates

Modify: 2023-08-15

Spiroxatrine derivatives towards 5-HT

Claudia Sorbi, Annalisa Tait, Umberto M Battisti, Livio Brasili
PMID: 32002826   DOI: 10.1007/s43440-019-00039-4

Abstract

In our previous work, spiroxatrine was taken as reference compound to develop selective NOP ligands. Therefore, several triazaspirodecanone derivatives were synthesized. Here, we verify their selectivity towards other 5-HT
receptor subtypes and with respect to α
-AR (Adrenergic Receptors).
Binding affinities were determined on cells expressing human cloned receptors for 5-HT
and α
subtypes. The Ki values were determined for those with at least 50% radioligand inhibition.
All our derivatives show a moderate affinity for α
subtypes, spanning from 5 to 7.5 pK
values. Moreover, they show affinity values in a μM-nM range at the 5-HT
receptor, while they are practically inactive at 5-HT
and 5-HT
subtypes. Compound 11, the best of the series, has a 5-HT
pK
value of 8.43 similar to spiroxatrine but, notably, it has a 5-HT
favorable selectivity ratio of 52, 8 and 29, respectively over α
, α
and α
adrenoceptor subtypes.
In this SAR study, a 5-HT
selective ligand has been identified in which a tetralone moiety replaced the 1,4-benzodioxane of spiroxatrine and the methylene linker to the triazaspirodecanone portion was maintained in position 2.


The roles of alpha2-adrenoceptor subtypes in the control of cervical resistance in the late-pregnant rat

Adrienn Gál, Eszter Ducza, Renáta Minorics, Anna Klukovits, Márta Gálik, George Falkay, Róbert Gáspár
PMID: 19450576   DOI: 10.1016/j.ejphar.2009.04.067

Abstract

The roles of the alpha(2)-adrenoceptor subtypes in the regulation of cervical resistance have previously not been investigated. The aim of the present study was to identify these receptors in the late-pregnant cervix and determine their functions in vitro in the rat. The expressions of the alpha(2)-adrenoceptor subtypes were determined by means of RT-PCR and Western blotting techniques. The changes in cervical resistance due to subtype-selective antagonists were investigated in stretching tests. The cyclic AMP immunoassay technique was used to detect the level of cyclic AMP following stimulation of the alpha(2)-adrenoceptors with or without pertussis toxin. On pregnancy days 18, 20, 21 and 22, the RT-PCR and Western blotting studies revealed the expressions of all three alpha(2)-adrenoceptor subtype mRNAs and proteins. On days 18 and 20, noradrenaline increased and decreased the resistance, respectively. Its effect was blocked by each of the antagonists used, except ARC 239 on both days. On day 21, noradrenaline again increased the resistance, this effect being maintained only in the presence of spiroxatrine. Noradrenaline was ineffective on day 22. These results were supported by the changes in cyclic AMP levels. Pertussis toxin pretreatment eliminated the changes in the cyclic AMP level on days 18 and 21. We presume that the alpha(2A)- and alpha(2C)-adrenoceptors play predominant roles in the regulation of cervical resistance on days 18-21. Depending on the day of pregnancy, stimulation of these alpha(2)-adrenoceptors could even result in opposite effects. This fluctuation can be explained by the changes in the G(i)/G(s)-coupling of the alpha(2A)- and alpha(2C)-adrenoceptors.


Analgesic effect of electroacupuncture on inflammatory pain in the rat model of collagen-induced arthritis: mediation by cholinergic and serotonergic receptors

Yong Hyeon Baek, Do Young Choi, Hyung In Yang, Dong Suk Park
PMID: 16139820   DOI: 10.1016/j.brainres.2005.07.014

Abstract

The analgesic effect and its mechanism of electroacupuncture (EA) on inflammatory pain, especially in the rat model of collagen-induced arthritis (CIA), have not yet been studied. This study was designed to investigate the analgesic effect and its cholinergic and serotonergic mechanism of EA in the CIA rat model. To induce CIA, male Sprague-Dawley rats were immunized with bovine type II collagen emulsified in Freund's incomplete adjuvant, followed by a booster injection 14 days later. The analgesic effect was evaluated by tail flick latency (TFL). After induction of arthritis, the inflammatory pain threshold decreased as time passed and there was no big change of the pain threshold after 3 weeks. Three weeks after the first immunization, low frequency EA stimulation (2 Hz, 0.07 mA, 0.3 ms) delivered to Zusanli (ST36) for 30 min showed the analgesic effect. Also, the analgesic effect of EA was blocked by pretreatment with atropine (muscarinic cholinergic receptor antagonist, 1 mg/kg i.p.), spiroxatrine (5-HT1a receptor antagonist, 1 mg/kg i.p.), and ondansetron (5-HT3 receptor antagonist, 0.5 mg/kg i.p.), but not by pretreatment with ketanserin (5-HT2 receptor antagonist, 1 mg/kg i.p.). These results suggest that low frequency EA can relieve inflammatory pain in CIA and the analgesic effect of EA can be mediated by muscarinic cholinergic receptor, 5-HT1a and 5-HT3 receptors, but not by 5-HT2 receptor.


Different roles of alpha2-adrenoceptor subtypes in non-pregnant and late-pregnant uterine contractility in vitro in the rat

Róbert Gáspár, Adrienn Gál, Márta Gálik, Eszter Ducza, Renáta Minorics, Zoltán Kolarovszki-Sipiczki, Anna Klukovits, George Falkay
PMID: 17664026   DOI: 10.1016/j.neuint.2007.06.029

Abstract

The roles of the alpha2-adrenoceptor (alpha2-AR) subtypes (alpha2A-, alpha2B- and alpha2C-AR) in uterine contractility have not been investigated. The aims of this study were to identify these receptors in the non-pregnant and the late-pregnant rat myometrium and to determine their roles in contractions. We found that the myometrial alpha2-AR subtypes are involved differently in the control of late-pregnant contractions, while they have no influence on the contractions of the non-pregnant myometrium. The myometrial expressions of the alpha2-AR subtypes were determined by RT-PCR and Western blotting techniques. In vitro contractions were stimulated with noradrenaline, and its effect was modified with the selective antagonists BRL 44408 (alpha2A), ARC 239 (alpha2B/C) and spiroxatrine (alpha2C). cAMP production was followed by noradrenaline stimulation in the presence of isobutylmethylxanthine and forskolin, and alterations induced in it by the antagonists were determined with an Enzyme Immunoassay Kit. The most effective antagonist was tested on labour-induced uteri in vitro. All the alpha2-AR subtypes were identified in both non-pregnant and pregnant uteri. Noradrenaline was not able to contract the non-pregnant tissue in the presence of propranolol and doxazosin, while its contracting effect in the pregnant uteri was enhanced by BRL 44408, spiroxatrine and the combination BRL 44408+spiroxatrine. ARC 239 exerted a strong inhibitory effect on noradrenaline-stimulated contractions. The increasing and the decreasing effects of the compounds were confirmed by the changes in the intracellular cAMP levels. The effect of ARC 239 on the labour-induced myometrium was similar to that on the 22-day-pregnant myometrium. The stimulation of alpha2-ARs does not evoke contractions in the non-pregnant uterus. The alpha2A- and alpha2C-ARs mediate decreases, while the alpha2B-AR mediates an increase in the contractions in the 22-day-pregnant myometrium. These differences may offer new targets for drugs against premature contractions in pregnancy.


SPIROXAMIDE (R 5188): A NEW COMPOUND PRODUCING MORPHINE-LIKE AND CHLORPROMAZINE-LIKE EFFECTS IN ANIMALS

C J NIEMEGEERS, F J VERBRUGGEN, J M VANNUETEN, P A JANSSEN
PMID: 14119495   DOI: 10.1016/0028-3908(63)90010-8

Abstract




Involvement of 5-hydroxytryptamine(1A) receptors in the descending anti-nociceptive pathway from periaqueductal gray to the spinal dorsal horn in intact rats, rats with nerve injury and rats with inflammation

Z-Y Liu, D-B Zhuang, T Lunderberg, L-C Yu
PMID: 12044457   DOI: 10.1016/s0306-4522(02)00038-6

Abstract

Studies have shown that 5-hydroxytryptamine (5-HT) plays an important role in the descending pathway of pain modulation from brainstem to the spinal cord. Using selective 5-HT receptor antagonists, the present study investigated which type of 5-HT receptor(s) in the spinal cord was involved in the morphine-induced anti-nociception in intact rats, in rats with nerve injury and in rats with inflammation. The hindpaw withdrawal latencies decreased significantly after sciatic nerve injury and hindpaw inflammation compared with intact rats. Intrathecal administration of 25 or 10 microg of the selective 5-HT(1A) recepter antagonist spiroxatrine, but not 1 microg of spiroxatrine, significantly blocked the increased hindpaw withdrawal latencies to thermal and mechanical stimulation induced by intra-periaqueductal gray injection of 1 microg of morphine in intact rats. Intrathecal injection of the 5-HT(2) receptor antagonist RS 102221 and the 5-HT(3) receptor antagonist MDL 72222 had no significant effects on the increased hindpaw withdrawal latencies to both noxious stimulations induced by intra-periaqueductal gray injection of morphine. Furthermore, intrathecal administration of spiroxatrine, but not RS 102221 nor MDL 72222, significantly attenuated the increased hindpaw withdrawal latencies induced by intra-periaqueductal gray administration of morphine in rats with nerve injury and in rats with inflammation. The results demonstrate that the 5-HT(1A) receptor, not 5-HT(2) nor 5-HT(3) receptor, plays an important role in the descending pathway of anti-nociception from the brainstem to the spinal cord in intact rats, in rats with nerve injury and in rats with inflammation.


8OH-DPAT-Induced ocular hypotension: sites and mechanisms of action

T C Chu, M J Ogidigben, D E Potter
PMID: 10433858   DOI: 10.1006/exer.1999.0694

Abstract

The purpose of this study was to define the ocular actions of 8-OH-DPAT(DPAT), a 5-HT(1A)receptor agonist. The intraocular pressure responses to topically applied DPAT were dose related (25, 125, 250 microgram) and bilateral in normal rabbits but of relatively short duration. Ocular hypotension induced by topical, unilateral DPAT (125 microgram) in normal eyes did not occur in sympathetically denervated eyes. DPAT-induced ocular hypotension was inhibited by pretreatment with spiroxatrine, a 5-HT(1A)and alpha(2C)receptor antagonist, but not spiperone, a 5-HT(2A)receptor antagonist. In contrast, the hypotensive effect produced by unilaterally applied DPAT in the contralateral eye was abolished following pretreatment with rauwolscine, an alpha(2)-receptor antagonist, but the DPAT-induced ocular hypotension was not antagonized in the treated (ipsilateral) eye. Following central administration of DPAT (3 microgram) into the lateral ventricle, intraocular pressure was lowered bilaterally at 10 min and the effect lasted for 2 hr. In in vitro experiments, DPAT (0.1, 1, 10 micrometer) failed to alter norepinephrine release in rabbit iris-ciliary bodies. However, DPAT depressed basal cAMP levels in rabbit iris-ciliary bodies and also caused a dose-related (1, 10, 100 micrometer) inhibition of isoproterenol (1 micrometer)-stimulated cAMP accumulation by 26%, 58% and 82%, respectively. These findings indicate that: (1) based upon bilateral activity by the topical route, DPAT-induced ocular hypotension could result, in part, through activation of 5-HT(1A)receptors in the eye and 5-HT(1A)receptors and/or alpha(2C)adrenoreceptors in the central nervous system, (2) the activity of DPAT on 5-HT(1A)and/or alpha(2C)receptors was confirmed by antagonism of the ocular hypotensive response by spiroxatrine, (3) although there is no apparent prejunctional effect of DPAT on sympathetic nerves of iris-ciliary bodies, the accumulation of basal and isoproterenol-stimulated cAMP levels were depressed by DPAT, and (4) as a result of inhibition by rauwolscine, the ocular hypotensive effect of DPAT in the contralateral eye could involve an action on alpha(2)adrenoreceptors in the central nervous system.


Prejunctional alpha2A-autoreceptors in the human gastric and ileocolic arteries

S Guimarães, I V Figueiredo, M M Caramona, D Moura, M Q Paiva
PMID: 9750006   DOI: 10.1007/pl00005244

Abstract

This study was undertaken to determine the subtype of prejunctional alpha2-autoreceptors in human blood vessels. Segments of gastric and ileocolic arteries were incubated with [3H]noradrenaline and subsequently perifused with modified Krebs-Henseleit solution containing cocaine (12 microM). Five periods of electrical stimulation (S1-S5) were applied (1 Hz, 1 ms, 50 V for 1 min). Concentration-response curves for the facilitatory effect of eight alpha-adrenoceptor antagonists [rauwolscine, 2-[2-(2-methoxy-1,4-benzodioxanyl)] imidazoline (RX821002), yohimbine, phentolamine, idazoxan, 2-(2',6'-dimethoxyphenoxyethyl)-aminomethyl-1,4-benzodioxan (WB4101), spiroxatrine and prazosin] were determined. All antagonists enhanced the stimulation-evoked overflow of tritium, indicating the existence of alpha2-autoreceptors. The EC30% values of the antagonists (concentrations that increased the evoked overflow of tritium by 30%) were taken as a measure of affinity to the autoreceptors. Correlations between the pEC30% values obtained in the present study and the pKi values of the same antagonists at cloned human alpha2A-, alpha2B-, alpha2C-adrenoceptors expressed in Chinese hamster lung cells and at alpha2D-adrenoceptors in the rat submaxillary gland or the bovine pineal gland showed that the alpha2-autoreceptors in the human gastric and ileocolic arteries resemble most closely the alpha2A-subtype.


Involvement of the first transmembrane segment of human α(2) -adrenoceptors in the subtype-selective binding of chlorpromazine, spiperone and spiroxatrine

J M M Laurila, G Wissel, H Xhaard, J O Ruuskanen, M S Johnson, M Scheinin
PMID: 21649638   DOI: 10.1111/j.1476-5381.2011.01520.x

Abstract

Some large antagonist ligands (ARC239, chlorpromazine, prazosin, spiperone, spiroxatrine) bind to the human α(2A) -adrenoceptor with 10- to 100-fold lower affinity than to the α(2B)- and α(2C)-adrenoceptor subtypes. Previous mutagenesis studies have not explained this subtype selectivity.
The possible involvement of the extracellular amino terminus and transmembrane domain 1 (TM1) in subtype selectivity was elucidated with eight chimaeric receptors: six where TM1 and the N-terminus were exchanged between the α(2)-adrenoceptor subtypes and two where only TM1 was exchanged. Receptors were expressed in CHO cells and tested for ligand binding with nine chemically diverse antagonist ligands. For purposes of interpretation, molecular models of the three human α(2)-adrenoceptors were constructed based on the β(2)-adrenoceptor crystal structure.
The affinities of three antagonists (spiperone, spiroxatrine and chlorpromazine) were significantly improved by TM1 substitutions of the α(2A)-adrenoceptor, but reciprocal effects were not seen for chimaeric receptors based on α(2B)- and α(2C)-adrenoceptors. Molecular docking of these ligands suggested that binding occurs in the orthosteric ligand binding pocket.
TM1 is involved in determining the low affinity of some antagonist ligands at the human α(2A)-adrenoceptor. The exact mechanism is not known, but the position of TM1 at a large distance from the binding pocket indicates that TM1 does not participate in specific side-chain interactions with amino acids within the binding pocket of the receptor or with ligands bound therein. Instead, molecular models suggest that TM1 has indirect conformational effects related to the charge distribution or overall shape of the binding pocket.


Differential effects of (R)- and (S)-8-hydroxy-2-(di-n-propylamino)tetralin on the monosynaptic spinal reflex in rats

M Honda, H Ono
PMID: 10414436   DOI: 10.1016/s0014-2999(99)00284-8

Abstract

We examined the effects of (R)- and (S)-8-hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT) on the monosynaptic spinal reflex in rats. In intact rats, (R)-8-OH-DPAT (10 microg/kg, i.v.) enhanced the amplitude of the monosynaptic reflex, whereas at 100 microg/kg, it reduced the amplitude. (S)-8-OH-DPAT enhanced the monosynaptic reflex dose-dependently. In spinalized rats, (R)-8-OH-DPAT produced dose-dependent inhibition, but the (S)-enantiomer did not affect the monosynaptic reflex. Pretreatment with spiroxatrine or 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]-piperazine (NAN-190) inhibited (R)-8-OH-DPAT-induced monosynaptic reflex enhancement in intact rats, as did 5-hydroxytryptamine (5-HT) depletion. Ketanserin reduced the effect of (R)-8-OH-DPAT. These pretreatment regimens had no effect on the monosynaptic reflex depression produced by the (R)-enantiomer in intact and spinalized rats. Pretreatment with prazosin inhibited (S)-8-OH-DPAT-induced monosynaptic reflex enhancement in intact rats, as did noradrenaline and 5-HT depletion. These results suggest that supraspinal 5-HT1A receptors and the descending serotonergic system are involved in the stimulatory effect of (R)-8-OH-DPAT on the monosynaptic reflex, while both the descending serotonergic and noradrenergic systems, the latter acting via alpha1-adrenoceptors, are involved in the effect of the (S)-enantiomer on this reflex.


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